5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid
Description
5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid (CAS: 1172009-92-5) is a pyridine derivative characterized by a benzoylamino substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. Its molecular formula is C₁₄H₁₂N₂O₃, with a molecular weight of 256.26 g/mol . This molecule is widely utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and anti-inflammatory agents due to its dual functional groups enabling hydrogen bonding and metal coordination .
Properties
IUPAC Name |
5-[(4-methylbenzoyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)13(17)16-11-6-7-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXFUWROYBWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then coupled with 2-chloropyridine-5-carboxylic acid under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:
Positional Isomers
- 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid (CAS: 75903-39-8): Shares the same molecular formula (C₁₄H₁₂N₂O₃) and weight (256.26 g/mol) as the target compound. Key difference: The methyl group on the benzoyl moiety is at the meta (3-) position instead of the para (4-) position. Pharmacologically, this positional change could influence target binding affinity due to steric hindrance differences .
Substituent Variations
- 5-(4-(Trifluoromethoxy)phenyl)picolinic acid (CAS: 1261820-95-4): Molecular formula: C₁₃H₈F₃NO₃; molecular weight: 299.21 g/mol. Substituent: A trifluoromethoxy group replaces the 4-methylbenzoyl group. Impact: The electron-withdrawing trifluoromethoxy group enhances acidity (pKa ~1.02 predicted for similar derivatives) compared to the methylbenzoyl analogue. This increases polarity and may improve metabolic stability in drug design .
- 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid (CAS: 848308-47-4): Molecular formula: C₁₁H₁₄N₂O₄; molecular weight: 238.24 g/mol. Substituent: A tert-butoxycarbonyl (Boc) protecting group replaces the benzoyl moiety. Impact: The Boc group enhances steric bulk, reducing reactivity at the amino group. This derivative is often used in peptide synthesis as a protected intermediate, contrasting with the target compound’s direct benzoylated structure .
Ring-Modified Analogues
- 5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (SY096514): Molecular formula: Not fully specified (CAS: N/A). Structural difference: Incorporates a tetrahydrothieno-pyridine fused ring instead of a simple pyridine.
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| This compound | 1172009-92-5 | C₁₄H₁₂N₂O₃ | 256.26 | 4-Methylbenzoyl |
| 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid | 75903-39-8 | C₁₄H₁₂N₂O₃ | 256.26 | 3-Methylbenzoyl |
| 5-(4-(Trifluoromethoxy)phenyl)picolinic acid | 1261820-95-4 | C₁₃H₈F₃NO₃ | 299.21 | 4-Trifluoromethoxyphenyl |
| 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | 848308-47-4 | C₁₁H₁₄N₂O₄ | 238.24 | tert-Butoxycarbonyl |
Table 2: Functional Implications
| Compound | Pharmacological Relevance | Synthetic Utility |
|---|---|---|
| This compound | Kinase inhibition, anti-inflammatory agents | Drug candidate scaffold |
| 5-(4-(Trifluoromethoxy)phenyl)picolinic acid | Metabolic stability enhancement | Polar pharmacophore design |
| 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | Intermediate in peptide synthesis | Protecting-group strategy |
| 5-(4-Methylbenzoyl)-tetrahydrothieno-pyridine derivative | GPCR modulation (e.g., antiplatelet therapies) | Conformationally constrained ligands |
Research Findings
- Solubility and Bioavailability : The para-methylbenzoyl group in the target compound improves lipophilicity (logP ~2.1 predicted), enhancing membrane permeability compared to the Boc-protected analogue (logP ~1.3) .
- Reactivity : The carboxylic acid group at the 2-position enables salt formation with amines, enhancing crystallinity for formulation, unlike the trifluoromethoxy variant, which prioritizes electronic effects over salt formation .
- Biological Activity : In kinase assays, the target compound showed IC₅₀ values <100 nM for JAK3 inhibition, outperforming its meta-methyl isomer (IC₅₀ ~250 nM), highlighting the critical role of para-substitution .
Biological Activity
5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyridine ring substituted with both a carboxylic acid and an amide functional group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.
- Receptor Binding : It has the potential to bind to various receptors, influencing signal transduction pathways that are crucial for cellular responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.
- Antiviral Activity : Preliminary investigations suggest that it may exhibit antiviral effects, potentially through the inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Properties : Research indicates that this compound might induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antiviral | Inhibits replication of TMV | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Study: Antimicrobial Efficacy
In a study conducted to assess the antimicrobial efficacy of this compound, the compound was tested against various bacterial strains. The results demonstrated a significant zone of inhibition against E. coli and S. aureus, indicating its potential as an effective antimicrobial agent.
Case Study: Antiviral Activity
Another study explored the antiviral properties of this compound against Tobacco Mosaic Virus (TMV). The findings revealed that at a concentration of 500 µg/mL, the compound exhibited a curative activity of approximately 56%, suggesting its potential as an antiviral agent.
Q & A
Q. What are the established synthetic routes for 5-[(4-methylbenzoyl)amino]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves amide coupling between 5-aminopyridine-2-carboxylic acid and 4-methylbenzoyl chloride. Key steps include:
- Activation of the carboxylic acid group using coupling reagents like EDC/HOBt.
- Protection/deprotection strategies to prevent side reactions (e.g., tert-butyloxycarbonyl (Boc) for amines).
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) to maximize yield . Optimization may involve adjusting stoichiometry, catalyst loadings (e.g., palladium for cross-coupling), or microwave-assisted synthesis for accelerated kinetics .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- NMR : and NMR confirm the presence of the pyridine ring (δ 8.5–9.0 ppm for aromatic protons), the 4-methylbenzoyl group (δ 2.4 ppm for CH), and the carboxylic acid (δ 12–13 ppm, broad).
- IR : Stretching bands at ~1700 cm (carboxylic acid C=O) and ~1650 cm (amide C=O).
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the planar amide linkage and pyridine-carboxylic acid geometry. Example: Similar pyridine-carboxylate ligands form monoclinic crystals with metal ions .
Q. What preliminary applications does this compound have in coordination chemistry?
The carboxylic acid and pyridine nitrogen serve as donor sites for metal coordination. For example:
- Transition metals (e.g., Co, Ni) form octahedral complexes, as seen in analogous compounds with 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid .
- Applications include catalysis (redox-active metal centers) or magnetic materials (high-spin configurations).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices.
- Insights : The electron-withdrawing carboxylic acid and amide groups lower HOMO energy, enhancing electrophilic reactivity at the pyridine ring. DFT also models charge distribution in metal complexes .
Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?
- Contradiction : Pyridine-carboxylic acid derivatives show variable efficacy in enzyme inhibition (e.g., COX-2 vs. HDACs). For example, 5-methyl-2-(pyridin-4-yl)benzoic acid exhibits anti-inflammatory activity , while thieno-pyridine analogs target kinases .
- Resolution : Conduct comparative structure-activity relationship (SAR) studies:
- Modify substituents (e.g., replace 4-methylbenzoyl with trifluoromethyl groups).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies improve the stability of metal-organic frameworks (MOFs) derived from this compound?
- Thermal stability : Incorporate rigid ligands (e.g., terephthalate) to reinforce the framework.
- Hydrolytic stability : Functionalize with hydrophobic groups (e.g., fluorinated substituents) to reduce water adsorption.
- Experimental validation : TGA/DSC for decomposition profiles and PXRD for structural integrity under humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
